8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C16H14FN5O2 and its molecular weight is 327.319. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected . The downstream effects would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence its absorption and distribution
Result of Action
Given the broad range of activities exhibited by imidazole derivatives, it can be inferred that the compound could potentially have various molecular and cellular effects . The exact effects would depend on the specific targets and mode of action of the compound.
Biological Activity
8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly its interactions with serotonin receptors and implications for treating mood disorders such as depression and anxiety.
The compound has the following chemical characteristics:
- Molecular Formula : C18H18FN5O2
- Molecular Weight : 355.4 g/mol
Research indicates that derivatives of imidazo[2,1-f]purine compounds exhibit high affinity for various serotonin receptors, notably 5-HT1A and 5-HT7. The presence of the fluorinated aryl group enhances the binding affinity and selectivity towards these receptors, making it a promising candidate for further development as an antidepressant or anxiolytic agent .
Antidepressant and Anxiolytic Effects
In vivo studies have demonstrated that certain derivatives of imidazo[2,1-f]purine compounds exhibit significant antidepressant effects in forced swim tests (FST) in mice. For instance, a specific derivative showed a notable reduction in immobility time at doses of 2.5 mg/kg and 5 mg/kg, indicating potential efficacy similar to established antidepressants like imipramine .
Receptor Binding Affinity
The compound's ability to act as a ligand for serotonin receptors has been well-documented. The following table summarizes the receptor affinities of various derivatives:
Compound | Receptor Type | Binding Affinity (nM) | Effect |
---|---|---|---|
This compound | 5-HT1A | 5.6 | High Affinity |
8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | 5-HT7 | Moderate | Potential Antidepressant |
Other Derivatives | PDE4B/PDE10A | Weak Inhibition | Mixed Effects |
Case Studies
In a study evaluating the pharmacological profiles of various imidazo[2,1-f]purine derivatives, significant findings were noted regarding their effects on serotonin receptor systems. One derivative demonstrated superior anxiolytic properties compared to diazepam in animal models. The study utilized both behavioral assays and molecular docking simulations to elucidate the interaction mechanisms at play .
Molecular Docking Studies
Molecular docking studies have provided insights into the structural requirements for receptor binding. The presence of specific substituents at designated positions on the imidazole ring was found to be critical for enhancing receptor affinity. This information is vital for guiding future synthesis efforts aimed at optimizing biological activity .
Properties
IUPAC Name |
6-(4-fluorophenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-8-9(2)22-12-13(20(3)16(24)19-14(12)23)18-15(22)21(8)11-6-4-10(17)5-7-11/h4-7H,1-3H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWNXHCYXDLFGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)NC3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.